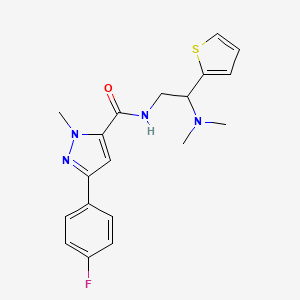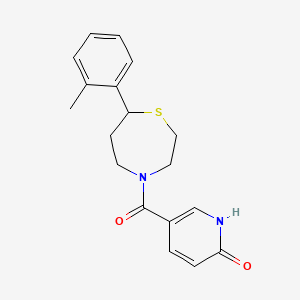
N-(4-ethylbenzyl)-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-1H-indole-4-carboxamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core structure substituted with a 4-ethylbenzyl group and a carboxamide functional group at the 4-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Ethylbenzyl Group: The 4-ethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is treated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the 4-substituted indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-ethylbenzyl)-1H-indole-4-carboxamide can undergo oxidation reactions, particularly at the indole nitrogen or the ethylbenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride or borane.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro compounds, or sulfonation reagents under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxide or carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-ethylbenzyl)-1H-indole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds with potential biological activities.
Biology: This compound is studied for its potential interactions with biological targets, such as enzymes and receptors, due to its indole core structure, which is known to mimic natural biomolecules like tryptophan.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, dyes, and agrochemicals, leveraging its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of N-(4-ethylbenzyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. The carboxamide group can form hydrogen bonds, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(4-methylbenzyl)-1H-indole-4-carboxamide
- N-(4-chlorobenzyl)-1H-indole-4-carboxamide
- N-(4-fluorobenzyl)-1H-indole-4-carboxamide
Comparison: N-(4-ethylbenzyl)-1H-indole-4-carboxamide is unique due to the presence of the 4-ethylbenzyl group, which can influence its lipophilicity, steric properties, and overall biological activity. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the ethyl group may confer distinct pharmacokinetic and pharmacodynamic properties, potentially affecting its efficacy and safety profile in therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-13-6-8-14(9-7-13)12-20-18(21)16-4-3-5-17-15(16)10-11-19-17/h3-11,19H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDZJYAXDJPFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)



![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)

![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)



